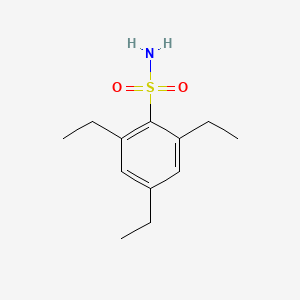

2,4,6-Triethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Cancer Research

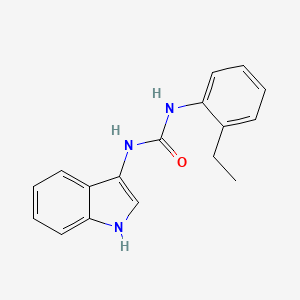

One notable application is the synthesis of benzene sulfonamides containing triazole-O-glycoside tails, evaluated as carbonic anhydrase (CA) inhibitors. These compounds showed inhibition against the enzymatic activity of human carbonic anhydrase isozymes, particularly the tumor-associated isozyme hCA IX, with potential for targeting tumor-associated CA isozymes. The galactose derivative exhibited potent inhibitory activity, suggesting a lead candidate for cancer therapy research (Wilkinson et al., 2007).

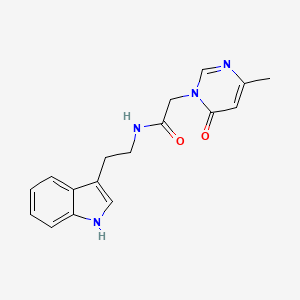

Synthesis of Triazines for Chemical Research

Another application involves the use of N-halosulfonamides as efficient catalysts in the solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines. This method presents an environmentally friendly approach to synthesizing triazines, highlighting the role of sulfonamides in facilitating organic reactions (Ghorbani-Vaghei et al., 2015).

Environmental Monitoring

Sulfonamides have also been employed in environmental monitoring, such as the development of a method for the determination of sulfonamides in water samples. This method uses micro-solid phase extraction combined with high-performance liquid chromatography, demonstrating the importance of sulfonamides in environmental analysis (Zhou & Fang, 2015).

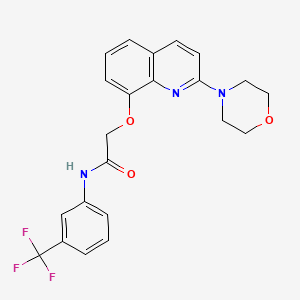

Novel Sulfonamide Synthesis for Enzyme Inhibition

Research into the synthesis of novel sulfonamides under mild conditions has produced compounds with effective inhibitory activity against carbonic anhydrase isoforms I and II. These findings contribute to the development of potential treatments for conditions such as glaucoma (Başar et al., 2016).

Antibacterial Activity Study

Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles have been synthesized and assessed for in vitro antibacterial activity. This research underscores the antibacterial potential of sulfonamide derivatives, contributing to the development of new antibacterial agents (Yadav & Kaushik, 2022).

Mecanismo De Acción

Target of Action

The primary targets of 2,4,6-Triethylbenzene-1-sulfonamide, like other sulfonamides, are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, a vital component for DNA replication.

Mode of Action

Sulfonamides, including this compound, are known to act as competitive inhibitors of their target enzymes . They mimic the structure of the enzyme’s natural substrate, allowing them to bind to the enzyme and prevent the substrate from doing so. This inhibits the enzyme’s activity and disrupts the biochemical processes it is involved in .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, so this disruption can inhibit bacterial growth and replication . The specific pathways affected by this compound may vary depending on the specific targets of the compound.

Result of Action

The inhibition of folic acid synthesis by this compound can lead to a decrease in bacterial DNA synthesis, resulting in the inhibition of bacterial growth and replication . This can lead to the death of the bacteria, effectively treating the infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Propiedades

IUPAC Name |

2,4,6-triethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXPCHZVLVJYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)

![Ethyl 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2825372.png)

![1-((1R,5S)-8-(2,4-dimethylthiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2825375.png)

![N-(2-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825376.png)

![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B2825380.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)